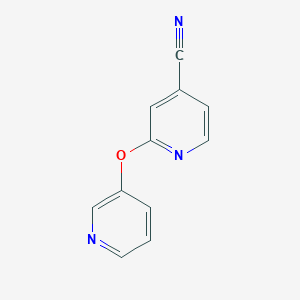
2-((5-amino-4-phenylthiazol-2-yl)thio)-N-cyclopropylacetamide
概要
説明
2-((5-amino-4-phenylthiazol-2-yl)thio)-N-cyclopropylacetamide is a compound with a complex structure that includes a thiazole ring, an amino group, and a cyclopropylacetamide moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-((5-amino-4-phenylthiazol-2-yl)thio)-N-cyclopropylacetamide typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting a suitable α-haloketone with thiourea under acidic conditions.
Introduction of the Amino Group: The amino group can be introduced via nitration followed by reduction.
Thioether Formation: The thiazole derivative is then reacted with a suitable thiol to form the thioether linkage.
Cyclopropylacetamide Formation: Finally, the cyclopropylacetamide moiety is introduced through an amide coupling reaction using cyclopropylamine and an appropriate acylating agent.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
化学反応の分析
Types of Reactions
2-((5-amino-4-phenylthiazol-2-yl)thio)-N-cyclopropylacetamide can undergo various chemical reactions, including:
Oxidation: The thioether linkage can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group (if present) can be reduced to an amino group using reducing agents like palladium on carbon (Pd/C) in the presence of hydrogen.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Palladium on carbon (Pd/C), hydrogen gas.
Substitution: Various alkyl halides or acyl chlorides.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amino derivatives.
Substitution: Alkylated or acylated derivatives.
科学的研究の応用
2-((5-amino-4-phenylthiazol-2-yl)thio)-N-cyclopropylacetamide has several applications in scientific research:
Medicinal Chemistry: This compound can be used as a scaffold for the development of new drugs, particularly those targeting bacterial or fungal infections due to its thiazole ring.
Pharmaceuticals: It can be explored for its potential as an active pharmaceutical ingredient (API) in various therapeutic areas.
Industrial Chemistry: The compound can be used as an intermediate in the synthesis of more complex molecules for industrial applications.
作用機序
The mechanism of action of 2-((5-amino-4-phenylthiazol-2-yl)thio)-N-cyclopropylacetamide involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The amino group can form hydrogen bonds with biological molecules, enhancing its binding affinity. The cyclopropylacetamide moiety can provide steric hindrance, affecting the compound’s overall bioactivity.
類似化合物との比較
Similar Compounds
- 2-((5-amino-4-phenylthiazol-2-yl)thio)acetamide
- 2-((5-amino-4-phenyl-1,3-thiazol-2-yl)thio)-N-methylacetamide
Uniqueness
2-((5-amino-4-phenylthiazol-2-yl)thio)-N-cyclopropylacetamide is unique due to the presence of the cyclopropylacetamide moiety, which can impart distinct steric and electronic properties compared to its analogs. This uniqueness can translate to different biological activities and potential therapeutic applications.
特性
IUPAC Name |
2-[(5-amino-4-phenyl-1,3-thiazol-2-yl)sulfanyl]-N-cyclopropylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3OS2/c15-13-12(9-4-2-1-3-5-9)17-14(20-13)19-8-11(18)16-10-6-7-10/h1-5,10H,6-8,15H2,(H,16,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWBBOGDLFVNFKM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)CSC2=NC(=C(S2)N)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3OS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101180090 | |
| Record name | 2-[(5-Amino-4-phenyl-2-thiazolyl)thio]-N-cyclopropylacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101180090 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
305.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1105191-35-2 | |
| Record name | 2-[(5-Amino-4-phenyl-2-thiazolyl)thio]-N-cyclopropylacetamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1105191-35-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-[(5-Amino-4-phenyl-2-thiazolyl)thio]-N-cyclopropylacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101180090 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-{[1-(tert-butoxycarbonyl)piperidin-4-yl]carbonyl}-beta-alanine](/img/structure/B1649951.png)
![10-[4-(diethylamino)phenyl]-4,10-dihydro-9H-indeno[1,2-d]tetrazolo[1,5-a]pyrimidin-9-one](/img/structure/B1649952.png)
![4-Ethyl-6-[5-methyl-4-(4-phenylphenoxy)-1H-pyrazol-3-yl]benzene-1,3-diol](/img/structure/B1649958.png)


![3-[(4-Fluorophenyl)methyl]-5-(pyrrolidin-2-yl)-1,2,4-oxadiazole](/img/structure/B1649963.png)





![1-[5-(4-Chlorophenyl)thiophen-2-yl]ethan-1-amine](/img/structure/B1649969.png)

